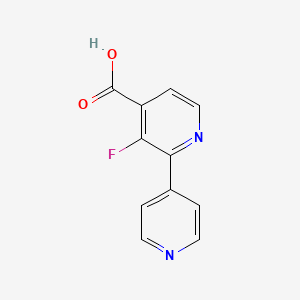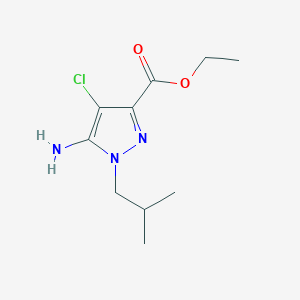
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C12H12BrFO3. This compound is of interest due to its unique structural features, which include a bromine and fluorine-substituted phenyl ring and an ester functional group. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-fluoroacetophenone, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-fluoroacetophenone.
Esterification: The brominated product is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity to molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(4-bromo-2-fluorophenyl)-3-oxobutanoate: Similar structure but with different substitution pattern.
Ethyl 4-(3-chloro-2-fluorophenyl)-3-oxobutanoate: Chlorine instead of bromine.
Ethyl 4-(3-bromo-2-chlorophenyl)-3-oxobutanoate: Chlorine instead of fluorine.
Propriétés
Formule moléculaire |
C12H12BrFO3 |
|---|---|
Poids moléculaire |
303.12 g/mol |
Nom IUPAC |
ethyl 4-(3-bromo-2-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-11(16)7-9(15)6-8-4-3-5-10(13)12(8)14/h3-5H,2,6-7H2,1H3 |
Clé InChI |
BIJNUCJKHDIXCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CC1=C(C(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)












